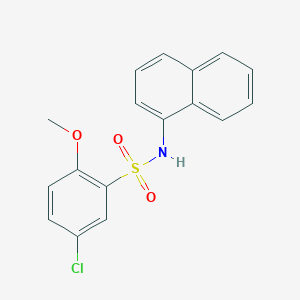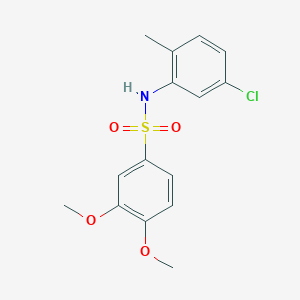![molecular formula C14H15NO2S B229252 N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B229252.png)
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide, also known as MTPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTPCA is a member of the thiophene family of compounds and has a molecular weight of 267.36 g/mol. In
作用機序
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide acts as a selective antagonist for the dopamine D3 receptor, which means it blocks the receptor's activity. By doing so, it can modulate the release of dopamine in the brain, which can affect behavior and mood. The exact mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide is still being studied, but it is believed to involve the regulation of calcium ion channels and the inhibition of certain enzymes.
Biochemical and Physiological Effects:
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce the release of dopamine in the brain, which can lead to changes in behavior and mood. It has also been found to decrease the activity of certain enzymes, which can affect the metabolism of neurotransmitters. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been shown to have anti-inflammatory properties and may be useful in treating certain inflammatory conditions.
実験室実験の利点と制限
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has several advantages for use in lab experiments. It is a highly selective antagonist for the dopamine D3 receptor, which means it can be used to study the specific effects of this receptor. It is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, there are some limitations to its use. For example, it has a relatively short half-life in vivo, which means it may not be effective in long-term studies. Additionally, it may have off-target effects on other receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide. One area of interest is its potential use in developing new treatments for addiction and other neurological disorders. Another area of interest is its anti-inflammatory properties and its potential use in treating inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide and its effects on other receptors. Overall, N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide is a promising compound with potential applications in a variety of scientific fields.
合成法
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenethylamine with thiophene-2-carboxylic acid. The resulting product is then purified through recrystallization to obtain the final compound. The synthesis of N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide is a complex process that requires careful attention to detail and high-quality reagents.
科学的研究の応用
N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This receptor has been implicated in various neurological disorders, including addiction, depression, and schizophrenia. N-[1-(4-methoxyphenyl)ethyl]-2-thiophenecarboxamide can be used to study the role of the dopamine D3 receptor in these disorders and to develop new treatments.
特性
分子式 |
C14H15NO2S |
|---|---|
分子量 |
261.34 g/mol |
IUPAC名 |
N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H15NO2S/c1-10(11-5-7-12(17-2)8-6-11)15-14(16)13-4-3-9-18-13/h3-10H,1-2H3,(H,15,16) |
InChIキー |
BFSSDOCHUZERRI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2 |
正規SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)
